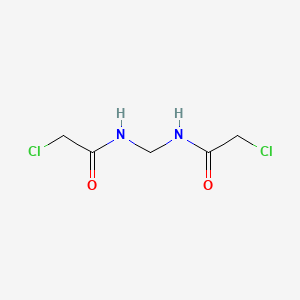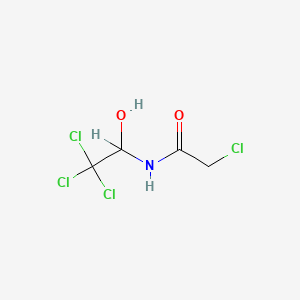
lithium(1+) ion 2-methylbenzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2-methylbenzene-1-sulfinate, also known as lithium 2-methylbenzenesulfinate, is an inorganic compound composed of lithium, sulfur, and oxygen. It is a colorless, odorless, and water-soluble solid that can be used in a variety of laboratory experiments and applications. It is a key ingredient in many pharmaceuticals and is also used in the manufacture of batteries and other electronic components. Lithium 2-methylbenzenesulfinate is a unique compound, as it has both a lithium and a sulfinate group. This combination makes it an ideal choice for a wide range of applications.
作用機序
The mechanism of action of lithium(1+) ion 2-methylbenzene-1-sulfinate 2-methylbenzenesulfinate is not fully understood. However, it is believed that the lithium(1+) ion 2-methylbenzene-1-sulfinate ion binds to the sulfinate group, forming a complex. This complex then reacts with other molecules, such as organic compounds, to form new products. The reaction rate of this process is dependent on the concentration of the lithium(1+) ion 2-methylbenzene-1-sulfinate ion and the temperature of the reaction.
Biochemical and Physiological Effects
Lithium 2-methylbenzenesulfinate has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on mood and behavior. Additionally, lithium(1+) ion 2-methylbenzene-1-sulfinate 2-methylbenzenesulfinate has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels, which can have beneficial effects on memory and learning.
実験室実験の利点と制限
Lithium 2-methylbenzenesulfinate has several advantages and limitations for laboratory experiments. One of its main advantages is that it is a relatively inexpensive compound and is easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time without decomposing. However, its reactivity can vary depending on the temperature and concentration of the lithium(1+) ion 2-methylbenzene-1-sulfinate ion, and it can react with other compounds in the reaction mixture. Furthermore, it can be toxic, so it should be handled with care.
将来の方向性
The future of lithium(1+) ion 2-methylbenzene-1-sulfinate 2-methylbenzenesulfinate looks very promising. It has a wide range of applications in scientific research and is being studied for its potential therapeutic effects. Additionally, it is being studied for its potential use in the development of new materials, such as fuel cells and nanomaterials. Finally, it is being explored for its potential use in the synthesis of new compounds and catalysts.
合成法
Lithium 2-methylbenzenesulfinate can be synthesized in a variety of ways. One of the most common methods is to combine lithium(1+) ion 2-methylbenzene-1-sulfinate hydroxide and sulfuric acid. The reaction produces a white solid that is then purified and dried. Other methods include the use of lithium(1+) ion 2-methylbenzene-1-sulfinate chloride, lithium(1+) ion 2-methylbenzene-1-sulfinate carbonate, and lithium(1+) ion 2-methylbenzene-1-sulfinate sulfate. In all cases, the lithium(1+) ion 2-methylbenzene-1-sulfinate and sulfuric acid react to form the desired compound.
科学的研究の応用
Lithium 2-methylbenzenesulfinate has a wide range of applications in scientific research. It is used in the synthesis of organic and inorganic compounds, as well as in the production of pharmaceuticals and other materials. It is also used in the development of new materials, such as fuel cells and nanomaterials. Additionally, it is used in the study of chemical reactions, as well as in the development of new catalysts and catalytic processes.
特性
IUPAC Name |
lithium;2-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Li/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOPQGPOHMAGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=CC=C1S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-methylbenzene-1-sulfinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)




![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)


![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)
